
7-氨基黄酮
描述
7-Aminoflavone is a compound that has been studied for its potential as an anticancer agent. It has shown unique activity profiles against various cancer cell lines and has been a candidate for clinical trials. The compound is known to interact with the aryl hydrocarbon receptor (AhR) and has been found to inhibit HIF-1alpha expression, which is critical for the response of cells to oxygen deprivation. Despite its interaction with AhR, some of its effects appear to be AhR-independent, suggesting multiple pathways of action .
Synthesis Analysis
The synthesis of aminoflavone derivatives has been explored to enhance their biological activity. For instance, a series of nitroflavones and their corresponding aminoflavone hydrochloride salts were synthesized from commercially available o-hydroxyacetophenones. These compounds were then evaluated for their ability to inhibit protein-tyrosine kinase activities, with some showing significant inhibitory effects . Additionally, the synthesis of 7-substituted derivatives of 5,4'-diamino-6,8,3'-trifluoroflavone has been reported, with modifications at the 7-position leading to compounds with comparable or superior antitumor activity .
Molecular Structure Analysis
The molecular structure of aminoflavone derivatives plays a crucial role in their biological activity. Studies have shown that the presence of hydroxy groups and amino groups at specific positions on the flavone backbone is essential for their activity. For example, the 7,8-dihydroxy groups are critical for the agonistic effect on tropomyosin-receptor-kinase B (TrkB), and modifications at the 7-position can significantly affect antitumor activity .
Chemical Reactions Analysis
Aminoflavone and its derivatives undergo various chemical reactions that are essential for their biological function. For instance, aminoflavone requires metabolic activation by cytochrome P450 1A1 (CYP1A1) to exert its antiproliferative activity. This activation leads to the formation of DNA-protein cross-links (DPC) and DNA single-strand breaks (SSB), which are associated with its anticancer effects. The compound also induces phosphorylation of histone H2AX, which is indicative of DNA damage .
Physical and Chemical Properties Analysis
The physical and chemical properties of aminoflavone derivatives, such as solubility, play a significant role in their biological efficacy and potential clinical application. Some derivatives have been designed to be more water-soluble compared to the parent compound, which is beneficial for in vivo applications. The lipophilicity of certain derivatives, such as the 7-(hexanoyloxy)methyl derivative, has also been associated with strong antitumor activity, particularly in vivo .
科学研究应用
DNA 结合研究
7-氨基黄酮 (7-AF) 因其与 β-环糊精 (β-CD) 以宿主-客体复合物形式选择性地结合 DNA 而被研究。使用各种光谱技术研究了 7-AF 与 β-CD 的缔合。 确定了包合物化合物的化学计量和结合常数 .
光谱学和分子对接研究
通过二维 ROESY 核磁共振技术证实了 7-AF 分子与 β-CD 的可能取向,并通过分子建模进行了进一步研究。 报道了游离客体分子和 β-CD 复合物的基态和激发态 pKa 值 .
抗氧化特性
7-氨基黄酮因其抗氧化特性而被研究。7-AF 的电氧化是铂电极上的不可逆反应。 电氧化过程的第一步是 B 环羟基氧化过程中的单电子交换 .
电分析研究
为了估计类黄酮的具体性质,已经对具有不同数量羟基的类黄酮结构进行了电分析研究。 7-氨基黄酮是一种在 A 环中含有一个氨基的类黄酮 .
抗肿瘤药物候选
另一种氨基黄酮,名为 Alvocidib (AFP 464, NSC710464),由美国国家癌症研究所 (NCI) 研究性药物项目开发,已进入临床试验,作为治疗急性髓系白血病的有前景的抗肿瘤药物候选 .
急性髓系白血病的治疗
Alvocidib (AFP 464, NSC710464),一种 7-氨基黄酮,已进入临床试验,作为治疗急性髓系白血病的有前景的抗肿瘤药物候选 .
安全和危害
未来方向
Flavonoids and isoflavonoids have been considered privileged structures exhibiting various biological activities . Understanding the biotransformation process helps us elucidate not only the metabolic pathways of these compounds but also their mechanisms of action, toxicity, and pharmacological activity . This opens up potential future directions for the study and application of 7-Aminoflavone.
作用机制
Target of Action
The primary target of 7-Aminoflavone (7-AF) is DNA . The compound selectively binds with DNA, which plays a crucial role in its mechanism of action .
Mode of Action
7-Aminoflavone interacts with its target, DNA, through a host-guest complex form with β-cyclodextrin (β-CD) . This interaction was investigated using various spectroscopic techniques, including absorption, steady-state fluorescence, time-resolved fluorescence, and NMR . The binding constant of DNA with 7-AF, both in the presence and absence of β-CD, was calculated . The binding of 7-AF to DNA leads to DNA cleavage induction .
Biochemical Pathways
It’s known that the compound’s interaction with dna can alter various biochemical processes, such as molecular recognition, biological transport, and cell repair .
Pharmacokinetics
It’s known that the compound forms a complex with β-cyclodextrin, which can alter its physicochemical properties . This complexation can potentially influence the bioavailability of 7-Aminoflavone.
Result of Action
The binding of 7-Aminoflavone to DNA can lead to various molecular and cellular effects. For instance, it has been reported that the compound can induce DNA-protein cross-links (DPC) and γ-H2AX in MCF-7 human breast cancer cells . This suggests that 7-Aminoflavone may have potential antiproliferative and anticancer activities.
Action Environment
The action, efficacy, and stability of 7-Aminoflavone can be influenced by various environmental factors. For example, the presence of β-cyclodextrin can affect the compound’s interaction with DNA . Additionally, the compound’s physicochemical properties, such as its melting point , can also be influenced by environmental conditions.
属性
IUPAC Name |
7-amino-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-9H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSKYGCPGCBEET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584331 | |
| Record name | 7-Amino-2-phenyl-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15847-18-4 | |
| Record name | 7-Amino-2-phenyl-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Aminoflavone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential anticancer properties of 7-Aminoflavone?
A1: 7-Aminoflavone has shown promising anticancer activity, particularly against breast cancer cells [, ]. Studies have demonstrated that it can inhibit the growth of MCF-7 breast cancer cells [, ]. This activity is attributed to its ability to enhance the cytotoxic effects of titanocene dichloride when functionalized as an amide [].
Q2: How does 7-Aminoflavone interact with biological systems?
A2: Research indicates that 7-Aminoflavone can bind to biological targets such as calf thymus DNA, particularly when complexed with β-Cyclodextrin []. This binding interaction has been investigated using spectroscopic techniques and molecular docking studies [].
Q3: What is the role of 7-Aminoflavone in insect antifeedant activity?
A3: 7-Aminoflavone exhibits significant insect antifeedant activity []. Notably, the introduction of the amino group at the C-7 position of flavone considerably increases this activity, making it a strong deterrent against insects like the peach-potato aphid (Myzus persicae) [].
Q4: Can 7-Aminoflavone be chemically modified to create new compounds with potential biological activity?
A4: Yes, 7-Aminoflavone serves as a versatile building block for synthesizing novel compounds [, , ]. For instance, it is a key precursor in the synthesis of fused pyrroles containing 4-hydroxycoumarins via regioselective metal-free multicomponent reactions []. These fused pyrroles, incorporating chromone, flavone, coumarin, fluorenone, and anthraquinone moieties, hold potential for various pharmacological applications [].
Q5: How do the structural characteristics of 7-Aminoflavone contribute to its properties?
A5: Vibrational spectroscopy studies, including FT-Raman and FT-IR, coupled with density functional theoretical simulations, have provided insights into the structural features of 7-Aminoflavone []. These investigations reveal that conjugation and hydrogen bonding within the molecule influence its vibrational characteristics, particularly by lowering the carbonyl stretching vibrations [].
Q6: What is the significance of metal complexes involving 7-Aminoflavone?
A6: 7-Aminoflavone readily forms complexes with metal ions, such as copper(II) [, ]. These copper(II) complexes have been characterized using magneto-structural, spectroscopic, and DFT methods []. Notably, these complexes, especially [Cu(6AFl)2Cl2], have shown greater cytotoxic potency against human leukaemia cell lines compared to their ruthenium(II) counterparts and even cisplatin []. This highlights the potential of 7-Aminoflavone-metal complexes in medicinal chemistry.
Q7: Can fungi metabolize 7-Aminoflavone?
A7: Yes, entomopathogenic filamentous fungi, specifically Isaria fumosorosea and Isaria farinosa, can biotransform 7-Aminoflavone []. These fungi primarily modify 7-Aminoflavone by producing two acetamido derivatives: 7-acetamidoflavone and 7-acetamido-4′-hydroxyflavone []. This biotransformation capacity of fungi presents opportunities for generating novel 7-Aminoflavone derivatives with potentially altered biological properties.
Q8: Are there any studies on the electrochemical properties of 7-Aminoflavone and its derivatives?
A8: Yes, the electrochemical behavior of 7-Aminoflavone, along with its antioxidant properties, has been investigated using electrochemical methods []. This research provides valuable insights into its redox properties and potential applications in materials science and electrochemistry.
Q9: What methods are used to synthesize 7-Aminoflavone and its derivatives?
A9: Palladium-catalyzed coupling reactions have been successfully employed for the synthesis of 7-Aminoflavone and other derivatives like 7-Vinylflavone [, ]. These synthetic approaches provide efficient routes for accessing this important class of compounds, facilitating further research and development.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




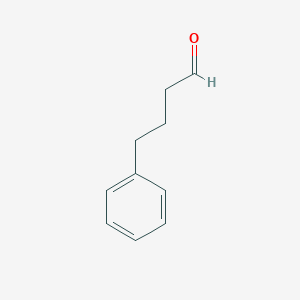
![2,2,3,3,4,4-Hexafluoro-4-[(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxy]butanoyl fluoride](/img/structure/B95496.png)
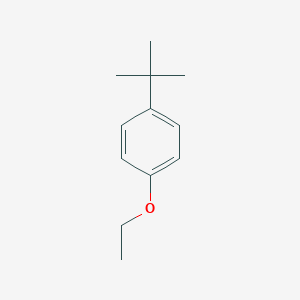
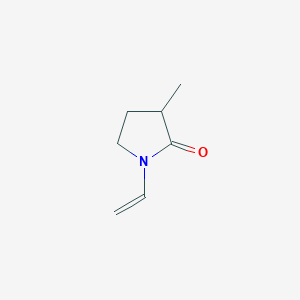

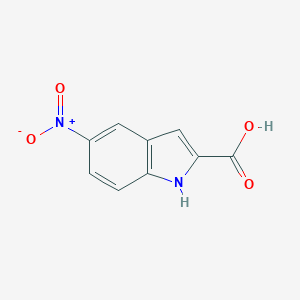
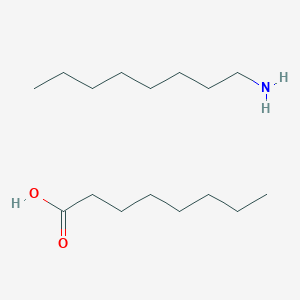
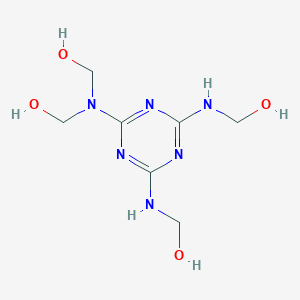

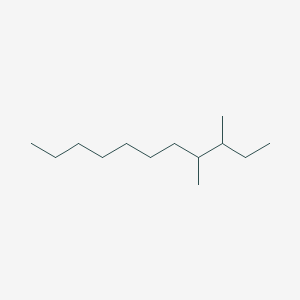
![4-[(Z)-Azepan-1-yliminomethyl]-N,N-dimethylaniline](/img/structure/B95517.png)

![Spiro[9H-fluorene-9,3'(2'H)-[1,2,4]triazolo[4,3-a]pyridine], 2'-(2-pyridinyl)-](/img/structure/B95520.png)